molecular formula C17H23N3O3 B1294155 tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate CAS No. 1000356-55-7

tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate

Cat. No.: B1294155
CAS No.: 1000356-55-7
M. Wt: 317.4 g/mol
InChI Key: FMGRFCGCYQWSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate typically involves multi-step organic reactionsThe tert-butyl ester group is then introduced to protect the carboxylate functionality during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate
  • tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
  • ethyl 6,7-dimethoxy-2-methyl-4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate

Uniqueness

tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry and drug design .

Properties

IUPAC Name

tert-butyl 4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-10-8-17(9-11-20)18-13-7-5-4-6-12(13)14(21)19-17/h4-7,18H,8-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGRFCGCYQWSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649758
Record name tert-Butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000356-55-7
Record name tert-Butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.